molecular formula C8H7Cl2NO2 B2525558 Methyl 2-amino-4,5-dichlorobenzoate CAS No. 844647-17-2

Methyl 2-amino-4,5-dichlorobenzoate

Cat. No.: B2525558
CAS No.: 844647-17-2
M. Wt: 220.05
InChI Key: GPQSHTPSMYICPA-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,5-dichlorobenzoate is an organic compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an amino group on the benzene ring, along with a methyl ester functional group. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4,5-dichlorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-amino-4,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,5-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Reduction: this compound with an amino group.

    Oxidation: Methyl 2-nitro-4,5-dichlorobenzoate.

Scientific Research Applications

Methyl 2-amino-4,5-dichlorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2-amino-4,5-dichlorobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The chlorine atoms and amino group play a crucial role in its binding affinity and specificity. The compound can also participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Methyl 2-amino-4,5-dichlorobenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-4,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQSHTPSMYICPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844647-17-2
Record name methyl 2-amino-4,5-dichlorobenzoate
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